4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one
CAS No.:
Cat. No.: VC16300342
Molecular Formula: C26H27N3O2
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O2 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one |
| Standard InChI | InChI=1S/C26H27N3O2/c1-18-9-11-23-21(17-18)20(6-4-8-25(30)29-13-15-31-16-14-29)26(28-23)24-12-10-19-5-2-3-7-22(19)27-24/h2-3,5,7,9-12,17,28H,4,6,8,13-16H2,1H3 |
| Standard InChI Key | WPEULZIPEMVKMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CCCC(=O)N3CCOCC3)C4=NC5=CC=CC=C5C=C4 |
Introduction
4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that integrates multiple pharmacophores, including an indole, quinoline, and morpholine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Synthesis
The synthesis of 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves several key steps, starting from simpler precursors such as quinoline derivatives and indoles. The synthesis methods often involve multi-step reactions to construct the intricate structure of this compound. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the reaction progress and characterizing the final product.
Synthesis Steps Overview
-
Starting Materials: Quinoline derivatives and indoles.
-
Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.
-
Monitoring Techniques: TLC and NMR spectroscopy.
Biological Activities and Potential Applications
Studies have shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines and pathogens. The mechanism of action for 4-[5-methyl-2-(quinolin-2-yl)-1H-indol-3-yl]-1-(morpholin-4-yl)butan-1-one is not fully elucidated but is believed to involve interactions with biological targets relevant to cancer and antimicrobial therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume